molecular formula C18H14O5 B10991056 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one

Cat. No.: B10991056
M. Wt: 310.3 g/mol
InChI Key: GBRRUFNAZVDPIU-UHFFFAOYSA-N
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Description

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is a common feature in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and benzaldehyde.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide to form chalcone intermediates.

    Cyclization: The chalcone intermediates are then subjected to cyclization using acidic conditions, such as sulfuric acid, to form the chromen-4-one core.

    Hydroxylation and Alkylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted flavonoid analogs, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential antioxidant and anti-inflammatory properties. It can scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.

Medicine

In medicine, research focuses on its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising lead compound for anticancer drug development.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:

    Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, and it inhibits cell proliferation by interfering with cell cycle regulators.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other flavonoids

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

5-hydroxy-7-(2-oxopropoxy)-2-phenylchromen-4-one

InChI

InChI=1S/C18H14O5/c1-11(19)10-22-13-7-14(20)18-15(21)9-16(23-17(18)8-13)12-5-3-2-4-6-12/h2-9,20H,10H2,1H3

InChI Key

GBRRUFNAZVDPIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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